5-Methoxy-thiochroman-3-ylamine hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNQPXSRGODJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(CSC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-thiochroman-3-ylamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Synthetic Route:
Formation of Thiochroman Ring System: The thiochroman ring system can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as methyl iodide.
Introduction of Amine Group: The amine group is introduced through an amination reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
5-Methoxy-thiochroman-3-ylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14ClNOS
- Molecular Weight : 231.74 g/mol
- CAS Number : 1038770-94-3
The compound features a thiochroman structure, which is known for its potential biological activities, including neuroprotective and anti-cancer properties.
Medicinal Chemistry
5-Methoxy-thiochroman-3-ylamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, particularly in the treatment of neurological disorders and cancers.
Case Study: Neuroprotective Effects
Research has indicated that thiochroman derivatives exhibit neuroprotective effects. A study focused on the compound's ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Cancer Treatment
The compound has been studied for its anti-cancer properties. It may act as an inhibitor of specific cancer cell lines, contributing to the development of new chemotherapeutic agents.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cells, suggesting its role as a lead compound in developing anti-cancer therapies .
Pharmacological Research
The pharmacological profile of this compound indicates its potential as a modulator of various receptor systems. This includes investigation into its effects on serotonin receptors, which could have implications for mood disorders.
Case Study: Serotonin Receptor Modulation
Research highlighted the compound's interaction with serotonin receptors, indicating potential applications in treating depression and anxiety disorders .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Neuroprotective effects observed |
| Cancer Treatment | Inhibition of tumor cell proliferation | Significant inhibition in cell growth |
| Pharmacological Research | Modulation of serotonin receptors | Potential treatment for mood disorders |
Mechanism of Action
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s thiochroman scaffold distinguishes it from simpler amines like Methoxyamine Hydrochloride (linear structure) and complex heterocycles like Tapentadol . The sulfur atom in thiochroman may enhance lipophilicity compared to oxygen-containing analogs (e.g., chromanones) .
Functional Group Influence : The methoxy group in this compound could modulate electronic effects and solubility, similar to the methoxyphenyl moiety in [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine hydrochloride .
Salt Stability : Like Memantine Hydrochloride, the hydrochloride salt form improves stability and bioavailability, a common feature among amine-containing pharmaceuticals .
Pharmacological and Industrial Relevance
While direct pharmacological data for this compound are absent, comparisons can be drawn:
- Neuroactive Potential: Memantine Hydrochloride’s NMDA receptor antagonism suggests that amine-containing heterocycles may interact with neural receptors . The target compound’s amine group could similarly engage in hydrogen bonding, though its sulfur ring might alter binding kinetics.
- Synthetic Intermediates: Compounds like 5-Amino-3-methylisothiazole hydrochloride are used as intermediates in drug synthesis .
- Solubility Considerations : Methoxyamine Hydrochloride’s aqueous solubility (30% in water) contrasts with the likely lower solubility of aromatic thiochromans, highlighting formulation challenges .
Biological Activity
5-Methoxy-thiochroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNOS and a molecular weight of 231.75 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities. The synthesis typically involves forming the thiochroman ring, introducing a methoxy group, and converting the compound into its hydrochloride salt form to enhance stability and solubility.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, potentially useful in neurodegenerative diseases.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in oxidative stress or inflammation, contributing to its protective effects.
Case Studies
- Neuroprotective Study : A study involving neuronal cell cultures demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the modulation of apoptotic pathways and increased expression of neuroprotective proteins.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:
| Compound | Antioxidant Activity | Neuroprotective Effect | Antimicrobial Activity |
|---|---|---|---|
| 5-Methoxy-thiochroman-3-ylamine HCl | High | Significant | Moderate |
| Thiochroman-3-ylamine | Moderate | Low | Low |
| 5-Methoxy-thiochroman | Low | None | None |
This table illustrates that the hydrochloride form of 5-Methoxy-thiochroman-3-ylamine possesses superior biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-thiochroman-3-ylamine hydrochloride, and what methodological considerations are critical for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amination of a thiochroman scaffold followed by methoxylation and hydrochlorination. For example, analogous procedures (e.g., thiourea-mediated amination in or reductive amination in ) require precise control of reaction conditions (temperature, solvent polarity, and stoichiometry). Key steps include refluxing intermediates in polar aprotic solvents (e.g., acetonitrile or THF) and purification via recrystallization or column chromatography. Ensure anhydrous conditions to prevent hydrolysis of intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a cool, dry environment under inert gas (e.g., argon) to minimize degradation .
- In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation due to potential delayed toxicity .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : HPLC or UPLC with UV detection (e.g., ) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : - and -NMR to verify methoxy and thiochroman moieties; FT-IR for amine and hydrochloride functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic amination ().
- Catalysis : Explore Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate reaction rates.
- Temperature Gradients : Employ gradual heating (e.g., 60°C to 80°C) to minimize side reactions.
- Post-Reaction Workup : Neutralize excess HCl with sodium bicarbonate before extraction to isolate the free base, followed by hydrochlorination in ethanol .
Q. What strategies address stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) with HPLC monitoring. The compound is likely stable in mildly acidic conditions but may hydrolyze in strong bases.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at ≤4°C in amber vials to prevent photodegradation .
Q. How should researchers resolve discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Perform -NMR overlay analyses to identify impurities (e.g., unreacted starting materials or oxidation byproducts).
- Isotopic Labeling : Use -labeled reagents to trace amine group inconsistencies.
- X-ray Crystallography : Resolve ambiguous peaks by determining the crystal structure of a purified batch .
Q. What are the environmental implications of this compound, and how can its ecological impact be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
